molecular formula C18H18N4O6S B12755404 N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N'-(phenylmethyl)ethanediamide CAS No. 81717-46-6

N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N'-(phenylmethyl)ethanediamide

Cat. No.: B12755404
CAS No.: 81717-46-6
M. Wt: 418.4 g/mol
InChI Key: VZMGDFMBDVYQOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N'-(phenylmethyl)ethanediamide is a chemical compound of interest in medicinal chemistry and biochemical research, supplied for research purposes only. This molecule is characterized by an ethanediamide (oxalamide) backbone flanked by two distinct substituents: a phenylsulfonamide group and a N-benzyl moiety. The presence of these functional groups is significant, as both sulfonamides and oxalamides are known to be privileged pharmacophores in drug discovery. Sulfonamide-containing compounds are extensively investigated for their ability to inhibit various enzymes. Notably, N-phenylsulfonamide derivatives have demonstrated potent inhibitory activity against enzymes like carbonic anhydrase (CA) and cholinesterase (AChE, BChE), which are important therapeutic targets for conditions such as glaucoma, epilepsy, and Alzheimer's disease . The structural features of this compound suggest it may serve as a valuable chemical tool for probing enzyme function or as a lead structure in the development of new enzyme inhibitors. The exact mechanism of action and full spectrum of biological activity for this specific compound require further experimental investigation. Researchers can utilize this high-purity material to explore its potential applications, which may include enzyme inhibition assays, structure-activity relationship (SAR) studies, and other pharmacological profiling. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

81717-46-6

Molecular Formula

C18H18N4O6S

Molecular Weight

418.4 g/mol

IUPAC Name

N'-[4-[[2-(benzylamino)-2-oxoacetyl]amino]phenyl]sulfonyl-N-methyloxamide

InChI

InChI=1S/C18H18N4O6S/c1-19-15(23)18(26)22-29(27,28)14-9-7-13(8-10-14)21-17(25)16(24)20-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,23)(H,20,24)(H,21,25)(H,22,26)

InChI Key

VZMGDFMBDVYQOY-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

Biological Activity

N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N'-(phenylmethyl)ethanediamide, also known by its CAS number 81717-17-1, is a compound with significant potential in pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

The molecular formula of this compound is C18H18N4O6S. The compound has a molecular weight of 422.42 g/mol and a density of 1.454 g/cm³. Its structural characteristics contribute to its biological activity, particularly through interactions with biological targets.

PropertyValue
Molecular FormulaC18H18N4O6S
Molecular Weight422.42 g/mol
Density1.454 g/cm³
CAS Number81717-17-1

The compound exhibits multiple mechanisms of action, primarily through inhibition of specific enzymes and modulation of cellular pathways. Research indicates that it may act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer progression and other diseases.

Antiviral Activity

Recent studies have highlighted the antiviral properties of related compounds, particularly in inhibiting filovirus entry, such as Ebola and Marburg viruses. For instance, certain analogs have demonstrated effective inhibition at concentrations below 10 µM, suggesting that structural modifications can enhance antiviral potency .

Antitumor Properties

This compound has shown promise in cancer therapy. In vitro assays indicate that it may induce cell cycle arrest and apoptosis in cancer cell lines, thereby exhibiting antitumor effects. For example, compounds with similar structures have been reported to significantly inhibit the growth of various cancer cell lines .

Case Studies

  • Histone Deacetylase Inhibition : A study on structurally related compounds indicated that they exhibit class I HDAC selectivity with IC50 values ranging from 95 to 260 nM against different HDAC isoforms. These findings suggest that this compound could serve as a lead compound for developing selective HDAC inhibitors for cancer treatment .
  • Antiviral Efficacy : In a study evaluating the antiviral activity against EBOV and MARV, certain derivatives demonstrated significant efficacy with EC50 values less than 10 µM, indicating potential for therapeutic application against viral infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. Modifications to the amine and sulfonamide groups can enhance potency and selectivity for specific biological targets.

Key Findings from SAR Studies

  • Substituent Variations : Alterations in the aromatic region and amine substituents have been shown to affect both potency and selectivity significantly.
  • Potency Correlation : The size and nature of substituents directly correlate with the compound's ability to inhibit target enzymes or viral entry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (ID Reference) Key Substituents Functional Groups Physicochemical Properties Applications/Notes
Target Compound Phenylmethyl, methylamino-oxoacetyl Sulfonyl, ethanediamide, benzyl Moderate lipophilicity (benzyl groups), hydrogen-bonding capacity Potential enzyme inhibitor or drug intermediate (inferred)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-Chloro-2-nitro, methylsulfonyl Nitro, chloro, methylsulfonyl, acetamide High polarity (nitro/chloro), crystalline (intermolecular H-bonds) Intermediate for heterocyclic synthesis (e.g., piperazinediones)
N-((4-(((Decylamino)oxoacetyl)amino)phenyl)sulfonyl)-N'-methylethanediamide Decylamino-oxoacetyl, methyl Long alkyl chain (C10), ethanediamide High lipophilicity (decyl group), low solubility in water Likely surfactant or membrane-targeting agent
N-((4-(((Hydroxyamino)oxoacetyl)amino)phenyl)sulfonyl)-N'-(2-methylpropyl)ethanediamide Hydroxyamino-oxoacetyl, 2-methylpropyl Hydroxyamino, branched alkyl Enhanced solubility (hydroxyamino), steric hindrance (branched alkyl) Chelation or metal-binding applications
Fluorinated telomer sulfonamide derivatives Tridecafluorohexyl, methylamino-butoxy Fluorinated alkyl, sulfonyl Extreme hydrophobicity, environmental persistence Industrial surfactants or coatings

Key Findings:

Functional Group Impact: Electron-Withdrawing Groups: The nitro and chloro substituents in increase polarity and reactivity, favoring crystallinity and intermolecular interactions. Alkyl Chain Variations: The decylamino group in drastically increases lipophilicity, while the target compound’s benzyl group offers moderate hydrophobicity, suggesting better bioavailability than highly fluorinated derivatives .

Synthetic Pathways: The target compound’s synthesis may parallel methods for , such as sulfonylation of aniline precursors followed by amidation. However, the benzyl and methylamino-oxoacetyl groups likely require specialized protecting-group strategies .

Biological and Industrial Relevance: The fluorinated derivatives highlight environmental concerns due to persistence, whereas the target compound’s amide linkages may enhance biodegradability. The hydroxyamino variant in demonstrates how minor substitutions (e.g., –NHOH vs. –NHCH₃) can shift applications from drug design to metal chelation.

Preparation Methods

Synthesis of the Sulfonylated Phenyl Intermediate

  • Starting from 4-aminobenzenesulfonyl chloride or a related sulfonyl chloride derivative.
  • The sulfonyl chloride is reacted with an amine derivative to form the sulfonamide linkage.
  • Typical conditions: base (e.g., triethylamine) in an aprotic solvent such as dichloromethane or DMF at low temperature to avoid side reactions.

Introduction of the Methylamino-oxoacetyl Group

  • The oxoacetyl group is introduced via reaction with oxalyl chloride or a similar acyl chloride derivative.
  • Methylamine is then reacted with the oxoacetyl intermediate to form the methylamino-oxoacetyl moiety.
  • This step requires careful control of stoichiometry and temperature to prevent over-acylation or polymerization.

Coupling with N'-(Phenylmethyl)ethanediamide

  • The ethanediamide derivative bearing the benzyl (phenylmethyl) substituent is prepared separately, often by amidation of ethylenediamine with benzyl carboxylic acid derivatives.
  • Coupling is achieved via peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of HOBt (1-hydroxybenzotriazole) to improve yield and reduce racemization.
  • The final coupling step links the sulfonylated phenyl intermediate with the ethanediamide moiety.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Notes
Sulfonylation 4-aminobenzenesulfonyl chloride + amine DCM or DMF 0 to 25 °C Use base to neutralize HCl byproduct
Oxoacetylation Oxalyl chloride + methylamine DCM or THF -10 to 0 °C Control addition rate to avoid side reactions
Amidation (ethanediamide prep) Ethylenediamine + benzyl acid derivative + coupling agent DMF or DCM Room temp to 40 °C Use coupling agents to improve yield
Final coupling Sulfonyl intermediate + ethanediamide + EDCI/HOBt DMF or DCM 0 to 25 °C Stirring under inert atmosphere recommended

Purification and Characterization

  • Purification is typically performed by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).
  • Characterization includes NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the presence of key functional groups and molecular weight.
  • High-performance liquid chromatography (HPLC) is used to assess purity.

Research Findings and Literature Data

  • The compound and related derivatives have been studied for their biological activity, particularly as enzyme inhibitors, which necessitates high purity and well-defined stereochemistry.
  • Literature reports (e.g., Bannyi et al., Pharmaceutical Chemistry Journal, 1982) describe similar sulfonylated amide compounds prepared via stepwise acylation and amidation reactions with yields typically ranging from 60-85% per step.
  • Patents (e.g., EP1925611A1) detail processes for related diamine derivatives involving optically active intermediates, highlighting the importance of stereochemical control during synthesis.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents Purpose Typical Yield (%)
1 Sulfonylation 4-aminobenzenesulfonyl chloride + amine Formation of sulfonamide linkage 75-85
2 Acylation Oxalyl chloride + methylamine Introduction of methylamino-oxoacetyl group 70-80
3 Amidation Ethylenediamine + benzyl acid + coupling agent Preparation of ethanediamide moiety 65-80
4 Coupling Sulfonyl intermediate + ethanediamide + coupling agent Final assembly of target molecule 60-75

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.